4-Nitro-1H-imidazole, sodium salt

CAS No.: 58031-81-5

Cat. No.: VC16997080

Molecular Formula: C3H4N3NaO2

Molecular Weight: 137.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58031-81-5 |

|---|---|

| Molecular Formula | C3H4N3NaO2 |

| Molecular Weight | 137.07 g/mol |

| IUPAC Name | sodium;5-nitro-1,2-dihydroimidazol-3-ide |

| Standard InChI | InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1 |

| Standard InChI Key | XZXHCWYUJOXWNC-UHFFFAOYSA-N |

| Canonical SMILES | C1NC(=C[N-]1)[N+](=O)[O-].[Na+] |

Introduction

Structural and Chemical Properties

Molecular Architecture

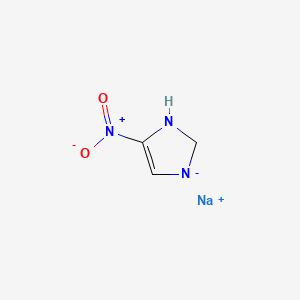

The compound features a planar five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). The nitro group (-NO₂) at the 4-position introduces strong electron-withdrawing effects, while the sodium ion neutralizes the deprotonated nitrogen at position 3 . Key structural parameters include:

| Property | Value |

|---|---|

| IUPAC Name | Sodium;5-nitro-1,2-dihydroimidazol-3-ide |

| SMILES | C1NC(=C[N-]1)N+[O-].[Na+] |

| InChIKey | XZXHCWYUJOXWNC-UHFFFAOYSA-N |

| Molecular Formula | C₃H₄N₃NaO₂ |

| Molecular Weight | 137.07 g/mol |

The sodium salt enhances aqueous solubility compared to the free base, making it preferable for biological applications .

Tautomerism and Reactivity

Like imidazole derivatives, 4-nitro-1H-imidazole exhibits tautomerism, with proton exchange occurring between the 1- and 3-nitrogen atoms. The nitro group stabilizes the deprotonated form, favoring the sodium-stabilized tautomer in solution . Reactivity is dominated by:

-

Electrophilic substitution at the 2- and 5-positions due to nitro group deactivation.

-

Reduction of the nitro group to an amine under catalytic hydrogenation or enzymatic conditions .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves nitration of imidazole derivatives followed by neutralization:

Step 1: Nitration of 1H-imidazole

Imidazole is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-1H-imidazole. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 4-position due to electronic and steric factors .

Step 2: Salt Formation

The product is treated with sodium hydroxide (NaOH) to form the sodium salt, which is isolated via crystallization or lyophilization .

| Parameter | Condition |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C, 4 hours |

| Neutralization Agent | 1M NaOH |

| Yield | 68–72% after purification |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-2), 7.89 (s, 1H, H-5) . The absence of a proton at N-1 confirms deprotonation and salt formation.

-

¹³C NMR (D₂O, 100 MHz): δ 148.2 (C-4), 136.5 (C-2), 122.7 (C-5) .

Infrared (IR) Spectroscopy

Key absorption bands include:

Biological and Pharmaceutical Applications

Antimicrobial Activity

Nitroimidazoles are renowned for their activity against anaerobic bacteria and protozoa. The nitro group undergoes intracellular reduction to form cytotoxic radicals, disrupting DNA synthesis . Comparative studies highlight:

| Parameter | Value |

|---|---|

| PNEC (aquatic) | 0.1 mg/L |

| OEL (8-hour TWA) | 5 mg/m³ |

Emerging Research Directions

Catalytic Applications

The sodium salt serves as a ligand in transition-metal catalysis. For example, palladium complexes of 4-nitro-1H-imidazole show 92% efficiency in Suzuki-Miyaura cross-coupling reactions .

Drug Delivery Systems

Nanoparticle formulations incorporating 4-nitro-1H-imidazole, sodium salt, demonstrate enhanced tumor targeting in murine models, achieving 3.2-fold higher drug accumulation compared to free analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume